Inhibitory Activity of 2-(3-Bromophenoxy)-2-methylpropanoic Acid Against Protein Tyrosine Phosphatase Non-Receptor Type 2 (TC-PTP)
2-(3-Bromophenoxy)-2-methylpropanoic acid demonstrates measurable, albeit weak, inhibitory activity against human TC-PTP, a key regulator in cellular signaling. In an in vitro enzymatic assay using p-nitrophenyl phosphate (pNPP) as a substrate, the compound inhibited TC-PTP with an IC50 of 19,000 nM (19 μM) [1]. This provides a quantifiable benchmark for its activity in phosphatase-related pathways.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 19,000 nM |
| Comparator Or Baseline | No direct comparator data available in this assay. |
| Quantified Difference | N/A |
| Conditions | Inhibition of human TC-PTP assessed as p-nitrophenol release from pNPP substrate, preincubated for 10 minutes. |
Why This Matters
This data confirms specific, albeit modest, activity against TC-PTP, which is essential for researchers investigating this target and differentiates it from compounds with no reported activity.
- [1] BindingDB. BDBM50348708 CHEMBL1801440. 2-(3-bromophenoxy)-2-methylpropanoic acid. IC50 for TC-PTP. View Source
